syn-Norgestimate
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Overview
Description
syn-Norgestimate: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of 19-nortestosterone and is known for its high selectivity for progesterone receptors, with minimal androgenic activity . This compound is often combined with ethinylestradiol in oral contraceptives to prevent ovulation and manage acne vulgaris .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to convert oximes to amines or other reduced forms.
Substitution: Common in modifying the acetyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent but may include nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .
Scientific Research Applications
Chemistry: In chemistry, syn-Norgestimate is used as a reference standard in analytical methods to develop and validate new pharmaceutical formulations .
Biology: In biological research, this compound is studied for its interactions with progesterone receptors and its effects on cellular processes .
Medicine: Medically, this compound is primarily used in contraceptives and hormone replacement therapy. It is also investigated for its potential in treating conditions like endometriosis and certain cancers .
Industry: In the pharmaceutical industry, this compound is a critical component in the production of various hormonal therapies. Its stability and efficacy make it a valuable compound for long-term treatments .
Mechanism of Action
syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .
Comparison with Similar Compounds
Desogestrel: Another progestin with similar uses but different pharmacokinetic properties.
Gestodene: Known for its high potency and rapid onset of action.
Dienogest: Has antiandrogenic properties and is used in treating endometriosis.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological effects.
Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .
Properties
CAS No. |
107382-51-4 |
---|---|
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
KIQQMECNKUGGKA-NPUFKNHTSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Origin of Product |
United States |
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